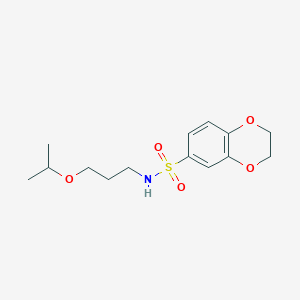![molecular formula C21H18N6O2S2 B4126471 N'-(2-{[4-BENZYL-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)-2-THIOPHENECARBOHYDRAZIDE](/img/structure/B4126471.png)
N'-(2-{[4-BENZYL-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)-2-THIOPHENECARBOHYDRAZIDE
Vue d'ensemble
Description
N’-(2-{[4-benzyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-2-thiophenecarbohydrazide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
The synthesis of N’-(2-{[4-benzyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-2-thiophenecarbohydrazide involves multiple steps. One common synthetic route includes the following steps :
Formation of 4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol: This is achieved by refluxing a mixture of isonicotinohydrazide and iso-thiocyanatobenzene in ethanol. The resulting product is then treated with NaOH and hydrochloric acid to obtain the triazole-thiol compound.
Reaction with 2-chloroacetonitrile: The triazole-thiol compound is then reacted with 2-chloroacetonitrile in the presence of NaOH and N,N-dimethylformamide (DMF) to form the desired product.
Recrystallization: The crude product is purified by recrystallization from ethanol to obtain pure N’-(2-{[4-benzyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-2-thiophenecarbohydrazide.
Analyse Des Réactions Chimiques
N’-(2-{[4-benzyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-2-thiophenecarbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiol group, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
N’-(2-{[4-benzyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-2-thiophenecarbohydrazide has several scientific research applications :
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activity of triazole derivatives.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is explored for its potential use in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of N’-(2-{[4-benzyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-2-thiophenecarbohydrazide involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
N’-(2-{[4-benzyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-2-thiophenecarbohydrazide can be compared with other triazole derivatives such as:
4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol: This compound shares a similar triazole core but lacks the thiophenecarbohydrazide moiety.
4-methoxy-N’-(2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)benzohydrazide: This compound has a similar structure but with different substituents on the triazole ring.
The uniqueness of N’-(2-{[4-benzyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-2-thiophenecarbohydrazide lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties.
Propriétés
IUPAC Name |
N'-[2-[(4-benzyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]thiophene-2-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O2S2/c28-18(23-25-20(29)17-7-4-12-30-17)14-31-21-26-24-19(16-8-10-22-11-9-16)27(21)13-15-5-2-1-3-6-15/h1-12H,13-14H2,(H,23,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFMDDPPHFVLXPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NN=C2SCC(=O)NNC(=O)C3=CC=CS3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10-chloro-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B4126405.png)


![ethyl 2-[({[3-(2-oxo-1-pyrrolidinyl)propyl]amino}carbonothioyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B4126412.png)
![2-{[(2,4-difluorophenyl)amino]carbonothioyl}-N-(2,5-dimethoxyphenyl)hydrazinecarboxamide](/img/structure/B4126417.png)

![N-[2-(methylthio)phenyl]-N'-(4-nitrophenyl)thiourea](/img/structure/B4126433.png)
![N-(2-methoxy-5-methylphenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea](/img/structure/B4126440.png)

![ethyl 5-phenyl-2-{[(4H-1,2,4-triazol-4-ylamino)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B4126450.png)

![N-{2-[(6-methoxypyrimidin-4-yl)amino]ethyl}-N-methylmethanesulfonamide](/img/structure/B4126452.png)
![(1R,2R)-1-[furan-2-ylmethyl(methyl)amino]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol](/img/structure/B4126457.png)

